3-(1H-imidazol-1-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
Description
Synthesis Analysis
The synthesis of compounds related to 3-(1H-imidazol-1-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves the reaction of substituted phenylamino isoxazolones with triethylamine to give imidazo[1,2-a]pyridines and indoles. Specific substituents like the 4-methylphenyl group have been shown to influence the reaction outcome, leading primarily to the formation of imidazopyridines (Khalafy, Setamdideh, & Dilmaghani, 2002). Another approach involves the cyclization of aminopyridines and chloro ketones to produce imidazo[1,2-a]pyridines with potential antiulcer activities (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Molecular Structure Analysis
Molecular structure and vibrational energy levels of imidazo[1,5-a]pyridine derivatives have been extensively studied using density functional theory (DFT). These studies, complemented by X-ray diffraction, provide insights into the molecular geometry, bond lengths, and angles, showcasing the compound's structural features (Lorenc et al., 2008).
Chemical Reactions and Properties
Imidazo[1,5-a]pyridines serve as versatile scaffolds for the development of stable N-heterocyclic carbenes and have been explored in various reactions including nucleophilic additions and [3+2]-cycloadditions. These reactions pave the way for the synthesis of fully substituted furans and other complex molecules, highlighting the compound's reactivity and potential for generating diverse chemical structures (Alcarazo et al., 2005).
Physical Properties Analysis
The physical properties of imidazo[1,5-a]pyridine derivatives, such as thermal stability and luminescence, have been characterized, revealing high thermal stability and distinct luminescence behaviors in the solid state. These properties are significantly influenced by the specific substituents on the imidazo[1,5-a]pyridine core, affecting both the mechanism and color of emission (Shekhovtsov et al., 2023).
properties
IUPAC Name |
3-imidazol-1-yl-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-2-4-11(5-3-10)17-13(18)8-12(14(17)19)16-7-6-15-9-16/h2-7,9,12H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBRXPFZCNQRBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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